

# Aminobenzenesulfonic auristatin E-d8 chemical properties and synthesis

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Compound of Interest

Compound Name:

Cat. No.:

Aminobenzenesulfonic auristatin

E-d8

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## An In-depth Technical Guide to Aminobenzenesulfonic Auristatin E-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a generalized synthesis pathway, and the mechanism of action of **Aminobenzenesulfonic Auristatin E-d8**, a potent, deuterated auristatin-based payload for antibody-drug conjugates (ADCs).

## **Core Chemical Properties**

Aminobenzenesulfonic Auristatin E-d8 is a highly potent cytotoxic agent designed for targeted delivery to cancer cells via ADCs. It is a synthetic analog of the natural product dolastatin 10. The deuteration (d8) is intended to provide a stable isotope-labeled internal standard for pharmacokinetic (PK) studies and potentially to improve its metabolic profile.[1][2] The aminobenzenesulfonic acid component serves as a linker to conjugate the auristatin payload to a monoclonal antibody.[3][4]

Quantitative data for **Aminobenzenesulfonic Auristatin E-d8** and related reference compounds are summarized below for comparative analysis.



Property	Aminobenzene sulfonic Auristatin E-d8	Aminobenzene sulfonic Auristatin E	Monomethyl Auristatin E (MMAE)	Monomethyl Auristatin E-d8 (MMAE-d8)
CAS Number	Not available	1800462-99-0[5]	474645-27-7[6]	2070009-72-0[5] [7]
Molecular Formula	C37H56D8N6O8S	C37H64N6O8S[5]	Сэ9Н67N5О7[6]	Сз9H59D8N5O7[7]
Molecular Weight	761.05 g/mol	753.00 g/mol [5]	717.98 g/mol [6]	726.0 g/mol [7]
Purity	≥98%[4]	Not specified	Not specified	≥99% deuterated forms[7]
Solubility	Soluble in DMSO	Soluble in DMSO	Soluble in DMSO (up to 20 mM), Acetonitrile, Methanol[6][7]	Soluble in DMSO (100 mg/mL)[5]
Storage Conditions	Powder: -20°C (2 years); In DMSO: 4°C (2 weeks) or -80°C (6 months)	Powder: -20°C (2 years); In DMSO: 4°C (2 weeks) or -80°C (6 months)	Not specified	Powder: -20°C (≥ 4 years)[7]

## **Synthesis Pathway**

A detailed, publicly available synthesis protocol for **Aminobenzenesulfonic Auristatin E-d8** is not available, likely due to its proprietary nature. However, a generalized synthetic strategy can be outlined based on established methods for synthesizing auristatin derivatives and drug-linker conjugates.[3][8]

The synthesis is a complex, multi-step process involving the assembly of the core pentapeptide, synthesis of the linker, and final conjugation. Deuterated starting materials are likely used to introduce the eight deuterium atoms at specific, metabolically stable positions.

Generalized Synthesis Workflow:

The process can be conceptually divided into three main stages:

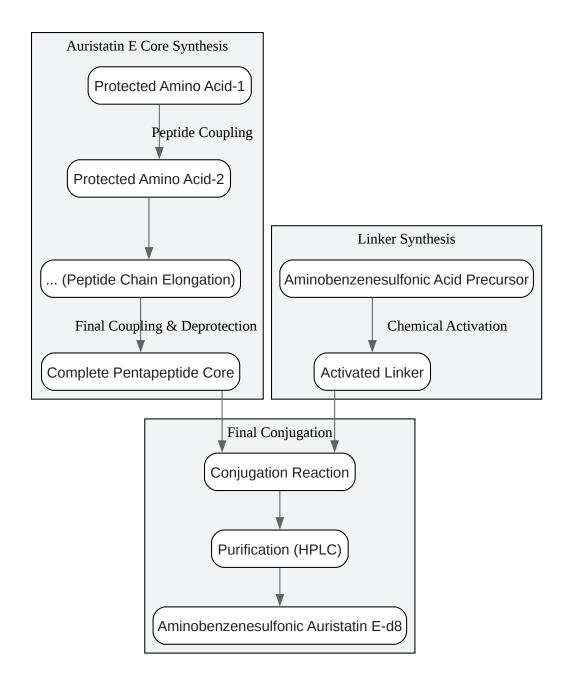




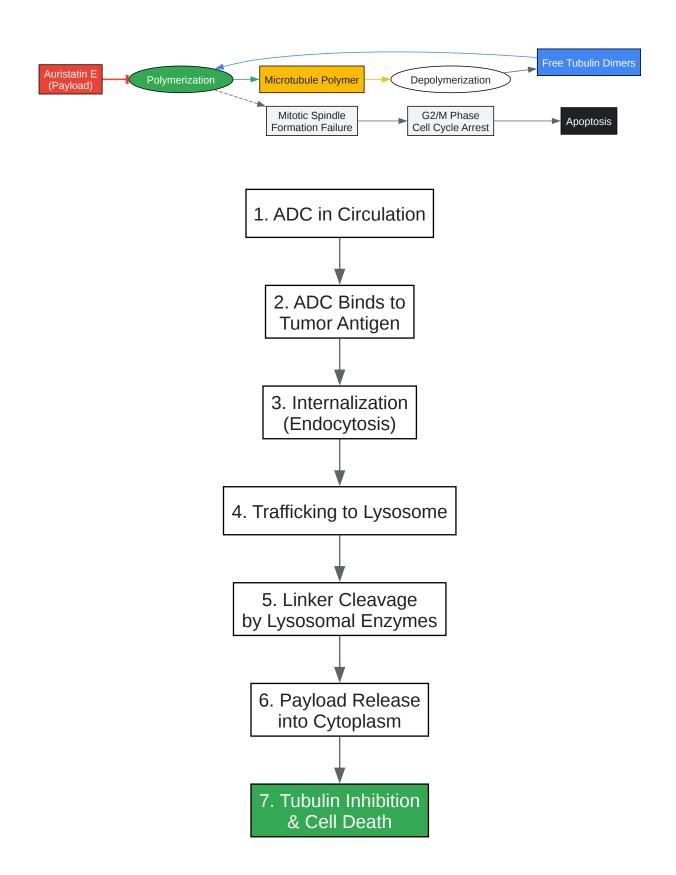


- Synthesis of the Auristatin E Core: This is typically achieved via solid-phase or solutionphase peptide synthesis, coupling the unusual amino acid subunits that constitute the auristatin molecule.
- Synthesis of the Linker: The aminobenzenesulfonic acid linker is synthesized separately.
- Conjugation and Deuteration: The auristatin core is conjugated with the linker. Deuterium atoms are introduced using deuterated precursors at an appropriate stage of the synthesis of the auristatin core.









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